molecular formula Mn7O9Si B1499322 Heptamanganese hexaoxide silicate CAS No. 12502-82-8

Heptamanganese hexaoxide silicate

Cat. No.: B1499322
CAS No.: 12502-82-8
M. Wt: 556.65 g/mol
InChI Key: NKUOFRUITXWPAI-UHFFFAOYSA-N
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Description

Heptamanganese hexaoxide silicate is a complex transition metal silicate characterized by a high manganese oxidation state (likely Mn^(IV–VII)) and a polynuclear structure. The compound likely consists of a silicate anion framework stabilized by manganese-oxygen clusters, where the Mn ions occupy octahedral or distorted polyhedral sites. Such structures are known for their catalytic, magnetic, and electrochemical properties due to manganese's variable oxidation states .

Key structural features include:

  • High Mn:O ratio: The "hexaoxide" designation suggests a Mn-O network with bridging oxygen atoms.
  • Silicate backbone: SiO₄ tetrahedra may form chains or sheets, similar to alkali silicates, but with Mn-O clusters integrated into the lattice .
  • Covalent bonding: Evidence indicates that Mn^(n+)–O bonds exhibit covalent shortening, particularly in higher oxidation states, leading to enhanced structural stability .

Properties

CAS No.

12502-82-8

Molecular Formula

Mn7O9Si

Molecular Weight

556.65 g/mol

IUPAC Name

dioxido(oxo)silane;manganese(2+);oxygen(2-)

InChI

InChI=1S/7Mn.O3Si.6O/c;;;;;;;1-4(2)3;;;;;;/q7*+2;7*-2

InChI Key

NKUOFRUITXWPAI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2].[Mn+2]

Other CAS No.

12502-82-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ionic Radii Differences

Heptamanganese hexaoxide silicate differs from alkali silicates (e.g., sodium/potassium silicates) and other transition metal silicates (e.g., iron silicates) in cation size, bond lengths, and coordination geometry. Using Shannon’s revised ionic radii :

Compound Cation Oxidation State Ionic Radius (Å) Coordination Bond Length (Å, M–O)
Sodium silicate (Na₂SiO₃) Na⁺ +1 1.16 (VI) Octahedral ~2.4–2.6
Potassium silicate (K₂SiO₃) K⁺ +1 1.52 (VI) Octahedral ~2.8–3.0
Iron(II) silicate (FeSiO₃) Fe²⁺ +2 0.78 (VI) Octahedral ~2.1–2.3
Heptamanganese silicate Mn^(IV) +4 0.53 (VI)* Distorted ~1.8–2.0 (estimated)

*Estimated from Shannon’s data for Mn^(IV) in octahedral coordination .

  • Key Insight : Smaller Mn^(IV) radii compared to Na⁺/K⁺ result in shorter, stronger Mn–O bonds, increasing lattice energy and thermal stability. Covalent bonding further shortens Mn–O distances, as observed in Mn²⁺ systems .

Physical and Chemical Properties

A comparison of silicate characteristics based on and inferred

Property Sodium Silicate (PQ Series) Potassium Silicate This compound
SiO₂:Alkali Ratio (wt%) 2.0–3.5 2.2–3.0 0.5–1.5 (estimated)
Density (g/cm³) 1.3–1.6 1.2–1.5 2.5–3.2 (estimated)
pH (1% solution) 11.0–12.5 10.5–11.5 6.5–8.5 (estimated)
Solubility in Water High Moderate Low (due to covalent Mn–O)
  • Key Differences :
    • Lower SiO₂:Alkali Ratio : The manganese compound’s lower ratio reflects reduced silicate polymerization and higher metal-oxide content.
    • Higher Density : Dense Mn-O clusters contribute to elevated density compared to alkali silicates.
    • Neutral pH : Reduced alkali content and Mn-driven buffering capacity lower pH relative to Na/K silicates .

Preparation Methods

Stepwise Preparation Procedure

  • Acidification of Manganese Salt Solution

    • A soluble manganese salt solution (0.1–0.5 mol/L), such as manganese nitrate, manganese sulfate, or manganese chloride, is prepared.
    • Hydrochloric acid solution (0.01 mol/L) is added dropwise to this manganese salt solution to adjust the pH to 2–3. This acidification enhances the dissociation of manganese salts and promotes more complete reaction with silicate ions.
  • Addition of Alkali Metal Silicate Solution

    • Under continuous slow stirring (100–300 rpm), an alkali metal silicate aqueous solution (0.3–0.8 mol/L), such as sodium silicate, potassium silicate, or sodium metasilicate, is slowly added dropwise to the acidified manganese salt solution.
    • The pH of the mixture is carefully controlled to reach neutral (pH 7) during this addition.
  • Alkaline pH Adjustment

    • Sodium hydroxide solution is added dropwise to the mixed solution to raise the pH above 12 (sometimes up to 13). This highly alkaline environment is essential for the formation of surface hydroxyl groups on the catalyst.
  • Static Settling and Thermal Activation

    • The resulting mixture is allowed to settle statically for 10–30 minutes.
    • Then, the precipitate is thermally activated by heating at 70–90°C for 12–24 hours. This step facilitates the bonding of hydroxyl ions to the surface, forming active catalytic centers.
  • Filtration and Washing

    • The activated precipitate is filtered and washed repeatedly with ultrapure water until the conductivity and pH of the wash water stabilize, ensuring removal of impurities and unreacted species.
  • Drying and Grinding

    • The washed precipitate is dried in an oven at 70–90°C for 12–24 hours.
    • Finally, the dried solid is finely ground and sieved to obtain the polymanganese silicate catalyst powder.

Detailed Process Parameters and Their Effects

Parameter Range/Value Effect on Product
Manganese salt concentration 0.1–0.5 mol/L Influences manganese content and reaction completeness
Hydrochloric acid concentration 0.01 mol/L Adjusts pH to 2–3, improves manganese salt dissociation
Stirring speed 100–300 rpm Ensures uniform mixing and controlled reaction kinetics
Alkali metal silicate concentration 0.3–0.8 mol/L Controls silicate incorporation and pH adjustment
pH after silicate addition 7 Neutral pH for optimal precipitation conditions
pH after NaOH addition >12 (up to 13) High alkalinity for hydroxyl group formation
Static settling time 10–30 minutes Allows precipitate formation before activation
Activation temperature 70–90°C Facilitates surface hydroxylation and crystallinity
Activation time 12–24 hours Ensures full catalyst activation
Drying temperature 70–90°C Removes moisture without degrading catalyst structure
Drying time 12–24 hours Complete drying for stable powder

Research Findings on Catalyst Properties

  • Specific Surface Area: The catalyst prepared by this method exhibits a large specific surface area, typically around 248–249 m²/g, which is beneficial for catalytic activity.
  • Surface Hydroxyl Density: Measured by hydroxyl deprotonation methods, the surface hydroxyl density ranges from about 3.65 to 3.76 mmol/L. These hydroxyl groups serve as active sites for catalytic reactions, especially in ozone oxidation processes for water treatment.
  • Chemical Structure: The product mainly consists of manganese-oxygen-silicon hydroxide complexes such as Mn–O–Si(OH), Mn–O(OH)₂–Si(OH)₃, and (OH)Si–Mn–(OH)OOO(OH)–Mn–Si(OH), indicating successful doping of silicate into manganese oxyhydroxide matrices.

Summary Table of Typical Preparation Steps and Conditions

Step Operation Conditions/Details
1 Acidify manganese salt solution 0.01 mol/L HCl, pH 2–3
2 Add alkali metal silicate solution 0.3–0.8 mol/L, stir 100–300 rpm, pH to 7
3 Add sodium hydroxide solution Adjust pH >12 (sometimes up to 13)
4 Static settling 10–30 min
5 Thermal activation 70–90°C for 12–24 hours
6 Filtration and washing Ultrapure water until stable pH and conductivity
7 Drying 70–90°C for 12–24 hours
8 Grinding and sieving Fine powder preparation

Mechanistic Insights

  • The initial acidification step ensures manganese salts are fully dissociated and reactive.
  • The slow addition of alkali metal silicate under stirring allows controlled formation of manganese silicate complexes.
  • Raising the pH above 12 promotes the formation of surface hydroxyl groups, which are critical for catalytic activity.
  • Thermal activation at moderate temperatures stabilizes the structure and enhances surface properties without causing degradation.
  • Thorough washing removes residual ions and impurities, ensuring catalyst purity and performance.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing heptamanganese hexaoxide silicate with phase purity?

  • Methodological Answer : Solid-state synthesis under controlled oxygen partial pressure is commonly used. Manganese precursors (e.g., MnO₂) and silica are mixed in stoichiometric ratios and calcined at 800–1000°C. Phase purity can be verified using X-ray diffraction (XRD), with refinements based on Shannon’s revised ionic radii for Mn^(3+/4+) coordination in octahedral or tetrahedral sites . Oxygen fugacity must be optimized to stabilize Mn in mixed oxidation states, as deviations can lead to secondary phases like Mn₃O₄ or SiO₂.

Q. How can researchers characterize the crystal structure and oxidation states of manganese in this compound?

  • Methodological Answer : Pair X-ray photoelectron spectroscopy (XPS) with Rietveld refinement of XRD data. XPS identifies Mn^(3+) and Mn^(4+) ratios by deconvoluting Mn 2p₃/₂ peaks (~641–644 eV). Rietveld analysis, informed by Shannon’s ionic radii for Mn-O bonds, resolves lattice parameters and polyhedral distortions . High-resolution transmission electron microscopy (HRTEM) further validates local structural coherence.

Q. What factors influence the thermal stability of this compound in silicate melt environments?

  • Methodological Answer : Stability depends on melt viscosity, surface tension, and bubble dynamics. For example, in high-viscosity melts (10^3–10^6 Pa·s), smaller bubbles coalesce via thin-film rupture, while larger bubbles merge at Plateau borders. Experimental setups should replicate magmatic conditions (e.g., 1200–1400°C) and monitor bubble size distributions using in situ microscopy .

Advanced Research Questions

Q. How can contradictions in reported electronic properties (e.g., bandgap, conductivity) of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from non-stoichiometric oxygen content or impurity phases. Use thermogravimetric analysis (TGA) to quantify oxygen loss during synthesis. Pair with density functional theory (DFT) simulations to model band structures under varying oxygen vacancies. Cross-validate with spectroscopic ellipsometry for experimental bandgap determination .

Q. What strategies mitigate interfacial instability when integrating this compound into catalytic systems (e.g., oxygen evolution reactions)?

  • Methodological Answer : Atomic-layer deposition (ALD) of protective coatings (e.g., Al₂O₃) minimizes surface reconstruction. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance at interfaces. For enzyme-like oxygen interactions (e.g., oxidase mimics), employ cryo-electron microscopy to resolve atomic-level enzyme-gas interfaces .

Q. How do polyhedral distortions in the Mn-O-Si framework affect catalytic activity in oxidation reactions?

  • Methodological Answer : Analyze bond-length distortions using extended X-ray absorption fine structure (EXAFS) and compare to Shannon’s distortion-dependent ionic radii. Catalytic testing (e.g., H₂O₂ decomposition) under controlled O₂ partial pressure reveals activity-structure correlations. Distorted MnO₆ octahedra typically enhance redox activity due to strained Mn-O bonds .

Q. What computational approaches are suitable for modeling the magnetic ordering in this compound?

  • Methodological Answer : Hybrid DFT+U calculations (e.g., using VASP or Quantum ESPRESSO) account for strong electron correlations in Mn 3d orbitals. Compare predicted magnetic moments (μ_B) with neutron diffraction data. Monte Carlo simulations model temperature-dependent magnetic transitions (e.g., paramagnetic to antiferromagnetic) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s oxygen diffusion coefficients?

  • Methodological Answer : Variations arise from differing experimental conditions (e.g., oxygen partial pressure, grain boundaries). Use isotope tracer (¹⁸O) experiments coupled with secondary ion mass spectrometry (SIMS) to measure bulk vs. grain-boundary diffusion. Replicate studies under identical conditions (e.g., 10^-5 atm O₂, 900°C) and validate with Wagner’s theory of defect chemistry .

Q. Why do catalytic performance studies show divergent turnover frequencies (TOF) for this compound?

  • Methodological Answer : Surface defects (e.g., Mn vacancies) and hydroxyl group coverage significantly impact TOF. Employ in situ Raman spectroscopy to monitor surface adsorbates during catalysis. Compare TOF normalized by electrochemically active surface area (ECSA) rather than geometric area .

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